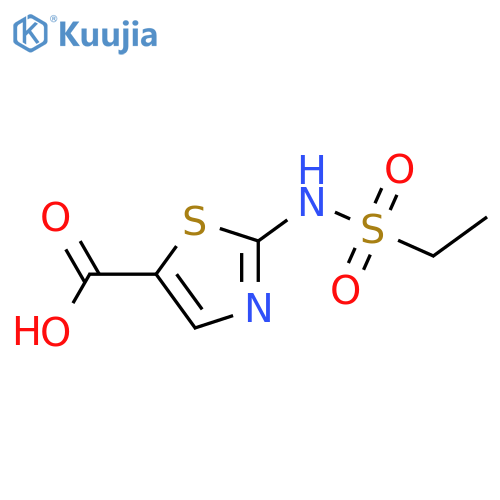

Cas no 2138001-64-4 (2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid)

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid

- 2138001-64-4

- EN300-1122796

-

- インチ: 1S/C6H8N2O4S2/c1-2-14(11,12)8-6-7-3-4(13-6)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)

- InChIKey: HKSIHHNWWLSFLD-UHFFFAOYSA-N

- SMILES: S(CC)(NC1=NC=C(C(=O)O)S1)(=O)=O

計算された属性

- 精确分子量: 235.99254909g/mol

- 同位素质量: 235.99254909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 7

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 310

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.5

- トポロジー分子極性表面積: 133Ų

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1122796-0.1g |

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid |

2138001-64-4 | 95% | 0.1g |

$553.0 | 2023-10-26 | |

| Enamine | EN300-1122796-2.5g |

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid |

2138001-64-4 | 95% | 2.5g |

$1230.0 | 2023-10-26 | |

| Enamine | EN300-1122796-5.0g |

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid |

2138001-64-4 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1122796-1g |

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid |

2138001-64-4 | 95% | 1g |

$628.0 | 2023-10-26 | |

| Enamine | EN300-1122796-0.25g |

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid |

2138001-64-4 | 95% | 0.25g |

$579.0 | 2023-10-26 | |

| Enamine | EN300-1122796-10g |

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid |

2138001-64-4 | 95% | 10g |

$2701.0 | 2023-10-26 | |

| Enamine | EN300-1122796-0.05g |

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid |

2138001-64-4 | 95% | 0.05g |

$528.0 | 2023-10-26 | |

| Enamine | EN300-1122796-1.0g |

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid |

2138001-64-4 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1122796-10.0g |

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid |

2138001-64-4 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1122796-0.5g |

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid |

2138001-64-4 | 95% | 0.5g |

$603.0 | 2023-10-26 |

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid 関連文献

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acidに関する追加情報

Introduction to 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid (CAS No. 2138001-64-4)

2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid, identified by the chemical compound code CAS No. 2138001-64-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural framework of 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid incorporates both sulfonamide and carboxylic acid functional groups, which are pivotal in determining its chemical reactivity and potential biological interactions.

The sulfonamide moiety, characterized by the -SO₂NH₂ group, is a well-documented pharmacophore in drug design, exhibiting properties that facilitate binding to biological targets such as enzymes and receptors. In contrast, the carboxylic acid group (-COOH) contributes to the compound's solubility in polar environments and its ability to engage in hydrogen bonding interactions. These features make 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid a versatile scaffold for developing novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of thiazole derivatives in addressing various therapeutic challenges. Thiazole-based compounds have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties. The unique structural attributes of 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid position it as a promising candidate for further exploration in drug discovery programs.

One of the most compelling aspects of this compound is its potential to modulate biological pathways associated with diseases characterized by dysregulated inflammation and oxidative stress. The sulfonamide group has been shown to interact with target proteins in a manner that can inhibit inflammatory cascades, while the carboxylic acid moiety may enhance tissue penetration and metabolic stability. These characteristics are particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory potential, preliminary studies have suggested that 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid may exhibit cytotoxic effects against certain cancer cell lines. The thiazole core is known to disrupt essential cellular processes such as DNA replication and energy metabolism, making it a valuable component in oncology research. Furthermore, the sulfonamide group's ability to form stable complexes with biological targets could be leveraged to develop targeted therapies that minimize off-target effects.

The synthesis of 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions at the thiazole ring followed by functional group interconversions to introduce the sulfonamide and carboxylic acid moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for advancing preclinical and clinical studies.

The pharmacokinetic profile of 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid is another critical factor that influences its therapeutic potential. Studies indicate that this compound exhibits moderate solubility in water and lipids, suggesting good bioavailability following oral administration. Additionally, preliminary data suggest a favorable metabolic stability profile, which would allow for extended half-life and reduced dosing frequency in clinical applications.

Current research efforts are focused on optimizing the pharmacological properties of 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid through structure-based drug design approaches. Computational modeling techniques such as molecular docking have been employed to identify key interactions between the compound and potential biological targets. These studies aim to refine the molecular structure to enhance binding affinity while minimizing toxicity.

The development of novel therapeutics often involves rigorous testing across multiple preclinical models to assess efficacy and safety profiles. In vitro assays have demonstrated promising results regarding the anti-inflammatory and cytotoxic activities of 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid, prompting further investigation in vivo. Animal models provide valuable insights into how the compound behaves within complex biological systems, offering critical data for regulatory submissions.

The integration of cutting-edge technologies such as high-throughput screening (HTS) has accelerated the discovery process for compounds like 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid. HTS allows researchers to rapidly evaluate thousands of compounds against various biological targets, identifying those with optimal activity profiles for further development. This approach has significantly reduced the time required to transition promising candidates into clinical trials.

Ethical considerations play a crucial role throughout the drug development lifecycle. Ensuring that research is conducted responsibly involves adherence to stringent regulatory guidelines designed to protect human subjects and maintain scientific integrity. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential for advancing safe and effective therapies based on compounds like 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid.

The future prospects for 2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid are promising given its unique structural features and demonstrated biological activity. Continued investment in research will be necessary to fully elucidate its therapeutic potential across diverse disease indications. As our understanding of molecular mechanisms advances, so too will our ability to harness natural product-inspired scaffolds like thiazoles for innovative drug solutions.

2138001-64-4 (2-ethanesulfonamido-1,3-thiazole-5-carboxylic acid) Related Products

- 896310-81-9(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate)

- 2060057-38-5(5-chloro-1H,1aH,6H,6aH-cyclopropaainden-1-amine Hydrochloride)

- 938458-79-8(4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid)

- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)

- 1351587-24-0(2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride)

- 62023-62-5((2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid)

- 895639-45-9(6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

- 2228233-77-8(1-butyl-2,2-difluorocyclopropan-1-amine)

- 937605-22-6(3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one)

- 1417422-00-4([5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid)